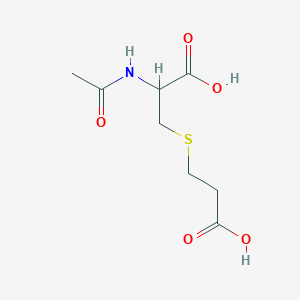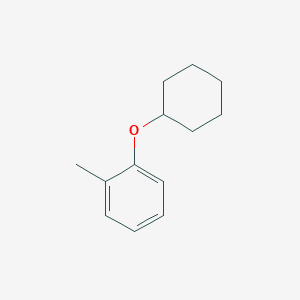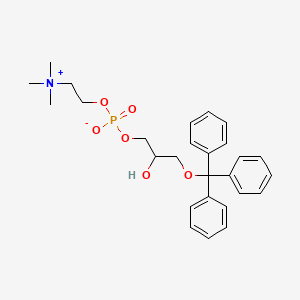
Agelon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agelon is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agelon typically involves a series of well-defined chemical reactions. One common method is the sol-gel process, which involves the transition of a solution system (sol) into a solid phase (gel) through chemical reactions. This method is particularly useful for preparing aerogels, which are lightweight and porous materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The sol-gel method is scaled up to produce significant quantities of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Agelon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized compounds, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Agelon has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: this compound has shown promise in medical research, particularly in the development of new drugs and therapeutic agents.
Industry: Industrial applications of this compound include its use in the production of advanced materials, coatings, and catalysts
Mechanism of Action
The mechanism by which Agelon exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Agelon can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as aerogels, hydrogels, and xerogels share some properties with this compound but differ in their specific chemical structures and applications.
Uniqueness: this compound’s unique combination of stability, reactivity, and versatility sets it apart from other compounds.
Properties
| 8073-77-6 | |
Molecular Formula |
C18H33ClN10S |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.C8H14ClN5/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-7H,1-5H3,(H2,11,12,13,14,15);5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI Key |
XSNWJUCLGUFVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12293562.png)


![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)

